Transdermal Peptide

描述

属性

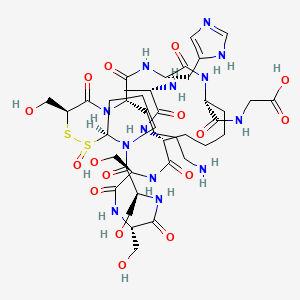

分子式 |

C41H67N13O16S2 |

|---|---|

分子量 |

1062.2 g/mol |

IUPAC 名称 |

2-[[(3S,6S,9R,12R,17R,20S,23S,26S,29S)-23-(4-aminobutyl)-12-[[(2S)-2-aminopropanoyl]amino]-3,6,9,26-tetrakis(hydroxymethyl)-20-(1H-imidazol-5-ylmethyl)-2,5,8,11,19,22,25,28-octaoxo-27,28λ4-dithia-1,4,7,10,18,21,24-heptazabicyclo[27.3.0]dotriacontane-17-carbonyl]amino]acetic acid |

InChI |

InChI=1S/C41H67N13O16S2/c1-21(43)33(61)47-24-8-3-2-7-23(34(62)45-15-32(59)60)48-37(65)26(13-22-14-44-20-46-22)50-35(63)25(9-4-5-11-42)49-40(68)30(19-58)71-72(70)31-10-6-12-54(31)41(69)29(18-57)53-39(67)28(17-56)52-38(66)27(16-55)51-36(24)64/h14,20-21,23-31,55-58H,2-13,15-19,42-43H2,1H3,(H,44,46)(H,45,62)(H,47,61)(H,48,65)(H,49,68)(H,50,63)(H,51,64)(H,52,66)(H,53,67)(H,59,60)/t21-,23+,24+,25-,26-,27+,28-,29-,30-,31-,72?/m0/s1 |

InChI 键 |

KSPOFDOFSFGNSZ-MIBWGPQCSA-N |

手性 SMILES |

C[C@@H](C(=O)N[C@@H]1CCCC[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](SS(=O)[C@H]2CCCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)CO)CO)CO)CO)CCCCN)CC3=CN=CN3)C(=O)NCC(=O)O)N |

规范 SMILES |

CC(C(=O)NC1CCCCC(NC(=O)C(NC(=O)C(NC(=O)C(SS(=O)C2CCCN2C(=O)C(NC(=O)C(NC(=O)C(NC1=O)CO)CO)CO)CO)CCCCN)CC3=CN=CN3)C(=O)NCC(=O)O)N |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

Transdermal peptides can be synthesized using solid-phase peptide synthesis (SPPS), which involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process includes deprotection and coupling steps, with common reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) used to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of transdermal peptides often involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC) and lyophilization to obtain the final product . Encapsulation technologies, such as microspheres and nanocarriers, are also employed to enhance the stability and delivery of peptides .

化学反应分析

Types of Reactions

Transdermal peptides undergo various chemical reactions, including:

Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues in peptides can be substituted with other amino acids to modify their properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.

Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt are used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and disulfides.

Reduction: Free thiols.

Substitution: Modified peptides with altered amino acid sequences.

科学研究应用

Transdermal peptides have a wide range of scientific research applications, including:

Chemistry: Used as catalysts and enzyme inhibitors.

Biology: Employed in studies of cell signaling and protein-protein interactions.

Medicine: Used in the treatment of metabolic diseases, cardiovascular diseases, and oncology.

Industry: Applied in the development of cosmetics and skincare products for anti-aging and wound healing.

作用机制

Transdermal peptides exert their effects by penetrating the skin barrier and interacting with specific molecular targets. They often bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways . For example, some peptides can enhance collagen production by activating fibroblasts, leading to improved skin elasticity and reduced wrinkles .

相似化合物的比较

Transdermal Peptides vs. Chemical Penetration Enhancers

Research Findings :

Transdermal Peptides vs. Microneedle-Mediated Delivery

Research Findings :

Transdermal Peptides vs. Non-Peptide Transdermal Systems (e.g., NSAID Patches)

Research Findings :

- Transdermal diclofenac patches showed equivalent analgesia to oral tablets but fewer gastrointestinal side effects .

- Peptides like DIP1 (1268 Da) require structural modifications (e.g., lipid conjugation) to bypass the 500 Da threshold .

Key Challenges and Innovations

- Molecular Weight Limitations : Over 90% of therapeutic peptides exceed 500 Da, necessitating advanced delivery systems (e.g., PEPs, microneedles) .

- Stability : Peptides are prone to enzymatic degradation; formulations like hydrogel microneedles improve half-life .

- Synergistic Approaches : Combining PEPs with iontophoresis or microneedles enhances bioavailability (e.g., 4× increase in insulin delivery) .

生物活性

Transdermal peptides represent a promising avenue in drug delivery systems, particularly for their ability to enhance the permeation of macromolecules through the skin barrier. This article explores the biological activity of transdermal peptides, focusing on their mechanisms, efficacy, and case studies that highlight their potential applications.

Transdermal peptides function primarily through two mechanisms:

- Energy-Dependent Permeation : Research indicates that certain peptides, such as TD1, require energy for effective transdermal delivery. The presence of adenosine triphosphate (ATP) significantly enhances the permeation of protein-based drugs through the skin, suggesting an energy-dependent process at play .

- Cell-Penetrating Peptides (CPPs) : CPPs have shown high transduction efficiency and low cytotoxicity, making them suitable for delivering larger molecules like proteins. For instance, the macromolecule transduction domain 1067 (MTD 1067) has been evaluated for its ability to deliver various protein cargoes effectively without compromising their biological activity .

1. TD1 Peptide and Protein Delivery

A study demonstrated that the TD1 peptide could facilitate the transdermal delivery of botulinum neurotoxin type A (BoNT-A). This method provided a non-invasive alternative for reducing inflammation by effectively penetrating intact skin . The results showed significant reductions in pain-related responses when administered topically with TD1.

2. MTD 1067 and Biological Activity

In another study, MTD 1067 was conjugated with several protein cargoes, including growth hormone-releasing hexapeptide-6 (GHRP-6) and platelet-derived growth factor BB (PDGF-BB). The findings indicated that MTD 1067 significantly increased the delivery efficiency of these proteins into the dermis while maintaining their biological activities. For example, MTD-GHRP-6 exhibited enhanced anti-melanogenic activity compared to its unmodified counterpart .

Efficacy and Safety

The efficacy of transdermal peptides is often measured by their ability to enhance drug delivery across the skin barrier while ensuring minimal cytotoxicity. Studies have shown that peptides like TD1 can facilitate the transport of large macromolecules effectively without degrading them in the skin's proteolytic environment . Moreover, MTD 1067-conjugated proteins displayed no cytotoxic effects, reinforcing their safety for cosmetic and therapeutic applications .

Data Table: Comparison of Transdermal Peptides

| Peptide | Cargo Delivered | Mechanism | Biological Activity | Cytotoxicity |

|---|---|---|---|---|

| TD1 | BoNT-A | Energy-dependent | Significant reduction in inflammation | Low |

| MTD 1067 | GHRP-6, PDGF-BB | Cell-penetrating | Enhanced collagen synthesis; anti-melanogenic activity | None |

常见问题

Q. What molecular mechanism underlies Transdermal Peptide (TDP)-enhanced drug delivery across the skin?

TDPs bind to the C-terminal domain of the Na+/K+-ATPase β-subunit (ATP1B1), inducing conformational changes that facilitate macromolecule transport. This interaction is energy-dependent, as shown by reduced delivery efficiency in ATP-depleted models or when co-administered with ouabain (an ATP1B1 inhibitor). Experimental validation involves competitive binding assays using 0.5 mg/mL TDP and ATP1B1 fragments .

Q. Which in vitro and in vivo models are most validated for studying TDP efficacy?

- In vitro: HaCaT keratinocytes are used to assess ATP1B1 localization changes via immunofluorescence (e.g., membrane accumulation post-TDP treatment at 0.5 mg/mL for 2 hours) .

- In vivo: Male Sprague-Dawley rats (200 ± 10 g) are standard for transdermal flux studies. Delivery is quantified using fusion proteins like TDP-hEGF, with abdominal skin exposure for 6 hours and HPLC/MS analysis of systemic bioavailability .

Q. What are the critical parameters for evaluating TDP-mediated siRNA delivery?

Key metrics include:

- Knockdown efficiency (e.g., GAPDH mRNA reduction via qRT-PCR at 72 hours post-application).

- Transient stratum corneum permeability, validated by confocal microscopy of fluorescent siRNA.

- Control experiments with scrambled peptides to rule out passive diffusion .

Advanced Research Questions

Q. How can researchers resolve contradictions in energy dependency reports for TDP-mediated delivery?

Contradictions arise from varying ATP1B1 expression levels across skin models (e.g., human vs. rodent). To address this:

- Quantify ATP1B1 via Western blot in each model.

- Use ATP-depletion protocols (e.g., 2-deoxyglucose pretreatment) to isolate energy-dependent transport.

- Compare outcomes with/without ouabain co-administration (500 µg/mL) to confirm ATP1B1-specific pathways .

Q. What methodological advancements improve TDP delivery of charged peptides like insulin?

- Iontophoresis integration: Pulsed current (e.g., 0.2 mA/cm², 1:1 duty cycle) enhances electroosmosis, increasing flux by 1.5× vs. constant current.

- Ion-exchange carriers: Acrylic acid-grafted fibers (Smopex®-102) sustain release (Jss = 0.71 µg/h·cm²) by counterion displacement, improving bioavailability in diabetic rat models .

Q. How does TDP structural integrity (e.g., disulfide bonds) impact delivery efficiency?

The 11-amino acid sequence (ACSSSPSKHCG) requires a Cys<sup>2</sup>-Cys<sup>10</sup> disulfide bridge for ATP1B1 binding. Reductive cleavage decreases delivery by >80%. Validate structural stability via:

- MALDI-TOF mass spectrometry pre/post-application.

- Circular dichroism to confirm α-helical content in physiological buffers .

Q. What strategies mitigate variability in TDP-facilitated transdermal protein delivery?

- Skin preconditioning: Hydrate ex vivo skin to 70–80% RH to standardize permeability.

- Dose normalization: Co-administer 50 µg GST-ATP1B1 as a competitive binder to control batch-to-batch TDP activity.

- Pharmacokinetic modeling: Use compartmental models to distinguish passive vs. active transport contributions .

Methodological Best Practices

Q. How should researchers design controls for TDP-mediated delivery experiments?

Include:

- Negative controls: Scrambled peptide sequences (e.g., reverse TDP) at equivalent molarity.

- Competitive inhibition: 50 µg GST-ATP1B1 or 500 µg ouabain co-administration.

- Tracer validation: Fluorescein isothiocyanate (FITC)-labeled dextrans to assess nonspecific permeabilization .

Q. What analytical techniques are optimal for quantifying transdermal flux?

- High-performance liquid chromatography (HPLC): Detect macromolecules (e.g., insulin) with a C18 column, 0.1% TFA/acetonitrile gradient.

- Franz diffusion cell systems: Use full-thickness skin with receptor phase sampling at 2-hour intervals.

- Mass spectrometry: For low-abundance peptides (LOQ < 1 ng/mL), employ SRM/MRM transitions in PeptideTracker-validated assays .

Data Interpretation & Reporting

Q. How should conflicting results on TDP safety profiles (e.g., epidermal disruption) be addressed?

Conduct histopathological grading (H&E staining) and cytokine profiling (IL-1α, TNF-α ELISA) post-application. Compare against FDA-recommended skin irritation thresholds and validate with in silico toxicity prediction tools (e.g., DEREK Nexus) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。